molecular formula C23H21N3O2 B11766110 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione CAS No. 983-01-7

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B11766110
CAS No.: 983-01-7
M. Wt: 371.4 g/mol
InChI Key: CAEXVQZQFATENT-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione is a synthetic small molecule built on an imidazolidine-2,4-dione (hydantoin) core, a scaffold recognized for its diverse biological potential . The molecule features a 5,5-diphenyl substitution pattern, a structural motif known to contribute to significant pharmacological activity in related compounds, and a 4-methylphenylaminomethyl side chain at the 3-position that may influence its binding affinity and selectivity. Researchers can leverage this compound as a key intermediate or novel chemical entity in drug discovery programs. The hydantoin core is associated with a range of biological activities, including antitumor, antiviral, and insulinotropic properties, making derivatives valuable for probing new therapeutic pathways . This specific structure is of particular interest for investigating mechanisms related to enzyme inhibition and receptor modulation. Its structural similarity to known active molecules provides a foundation for developing new chemical tools for metabolic disease research, oncology, and immunology.

Properties

CAS No.

983-01-7

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(4-methylanilino)methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C23H21N3O2/c1-17-12-14-20(15-13-17)24-16-26-21(27)23(25-22(26)28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,16H2,1H3,(H,25,28)

InChI Key

CAEXVQZQFATENT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization of Benzil and Urea

The 5,5-diphenylimidazolidine-2,4-dione scaffold is synthesized via cyclocondensation of benzil (1,2-diphenylethanedione) and urea under alkaline conditions. This method, adapted from classical hydantoin synthesis, involves refluxing equimolar quantities of benzil and urea in ethanol with potassium hydroxide as the catalyst. The reaction proceeds via nucleophilic attack of urea’s amine groups on the electrophilic carbonyl carbons of benzil, followed by dehydration to form the imidazolidine ring. Typical yields range from 65–75%, with purity confirmed by melting point analysis (mp: 198–200C\text{mp: 198–200}^\circ \text{C}) and 1H NMR^1\text{H NMR} spectroscopy.

Hydrazine-Mediated Ring Closure

An alternative route employs 5,5-diphenylhydantoin as the starting material, reacting with hydrazine hydrate to yield 3-amino-5,5-diphenylimidazolidine-2,4-dione. While this method introduces an amino group at position 3, it provides a reactive site for subsequent functionalization. The reaction occurs in ethanol under reflux for 6–8 hours, achieving yields of 70–80%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate the Mannich reaction but reduce selectivity. Ethanol balances reactivity and solubility, favoring mono- over di-substitution (Table 1).

Table 1: Solvent Impact on Mannich Reaction Yield

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol806896
DMF1007288
Acetonitrile826594

Catalytic Enhancements

Lewis acids (e.g., ZnCl2_2) at 5 mol% increase reaction rates by stabilizing the iminium intermediate, boosting yields to 75–80%. However, acidic conditions risk hydrolyzing the hydantoin ring, necessitating pH control (pH 6–7).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} : The aminomethyl proton resonates as a singlet at δ\delta 4.2–4.4 ppm, while the aromatic protons of the 4-methylphenyl group appear as a doublet at δ\delta 7.1–7.3 ppm.

  • IR Spectroscopy : Stretching vibrations at 1720 cm1^{-1} (C=O) and 3320 cm1^{-1} (N-H) confirm the hydantoin core.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Time (h)
Mannich Reaction689612
Reductive Amination629418

The Mannich reaction offers superior efficiency, while reductive amination provides better regioselectivity for complex substrates.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 and N3 are minimized by using bulkier amines or lowering reaction temperatures.

  • Byproduct Formation : Di-substituted byproducts are removed via fractional crystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Chemistry

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione serves as a significant building block for synthesizing more complex molecules. Its unique imidazolidine core allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Biology

The compound exhibits significant antibacterial and antifungal activities. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Medicine

One of the most promising applications of this compound lies in its anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines. For instance:

  • In vitro tests showed substantial growth inhibition against specific cancer types, indicating its potential as an antitumor agent .

Case Study: Antitumor Activity
A recent study evaluated the compound's effects on human cancer cell lines. Results indicated a growth inhibition percentage (PGI) of over 70% against certain aggressive tumors, suggesting its viability as a therapeutic agent .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for applications in:

  • Polymer Production: Enhancing material properties.
  • Coatings: Providing protective layers with improved durability and functionality .

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 3-Position

The 3-position of the hydantoin core is a critical site for modulating pharmacological activity. Below is a comparative analysis of substituents in related compounds:

Key Observations :

  • Schiff Bases (SB1-Ph, SB3-Ph): These derivatives feature conjugated imine linkages (C=N), which enhance rigidity and electronic delocalization.
  • Alkyl/Aryl Substituents (Hexyl, Bromoalkyl): Non-polar groups like hexyl or bromoalkyl chains increase lipophilicity, favoring blood-brain barrier penetration. Bromoalkyl derivatives exhibit potent antileukemic activity, with HL-60 cells showing higher sensitivity than U937 cells .
  • Phenoxyacetyl Derivatives (C1–C10): The phenoxyacetyl group introduces ester functionality, altering polarity and hydrogen-bonding capacity. Compound C9 (3-bromophenoxyacetyl) demonstrated significant CNS activity, likely due to halogen-mediated interactions .
  • Target Compound: The [(4-methylphenyl)amino]methyl group combines a flexible methylene linker with an aromatic amine.

Pharmacological and Physicochemical Properties

Table 2: Molecular Weight and Bioactivity Comparison
Compound Molecular Weight (g/mol) LogP Notable Activity
5,5-Diphenylimidazolidine-2,4-dione (core) 252.27 2.1 Broad-spectrum antimicrobial
Target Compound ~365.4 2.8* Hypothesized anticonvulsant
SB3-Ph 377.36 3.5 Anticonvulsant
3-Hexyl derivative 336.42 4.2 Structural studies
Compound 4 (bromoalkyl) 429.32 3.9 Anticancer (IC50: 12 µM for HL-60)

*Estimated based on substituent contributions.

Key Insights :

  • The target compound’s molecular weight (~365.4 g/mol) and LogP (~2.8) suggest moderate lipophilicity, balancing solubility and membrane permeability.
  • Bromoalkyl derivatives (e.g., Compound 4) exhibit higher LogP values (3.9), correlating with enhanced cytotoxicity against leukemia cells .
  • Schiff bases like SB3-Ph show higher LogP (3.5) due to nitro group contributions, aligning with their potent anticonvulsant activity .

Biological Activity

3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 983-01-7, is characterized by a complex structure that potentially contributes to its pharmacological properties.

  • Molecular Formula : C23H21N3O2
  • Molecular Weight : 371.432 g/mol
  • Appearance : Typically presented as a solid compound.

Anticancer Activity

Research indicates that compounds related to imidazolidine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that derivatives of imidazolidine displayed cytotoxic effects against breast cancer and renal cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential application in treating bacterial infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activities of this compound are largely attributed to its ability to interact with multiple biological targets. It is believed to modulate pathways involved in cell proliferation and apoptosis, particularly through the inhibition of specific enzymes and receptors associated with cancer progression and inflammation .

Case Studies

  • Anticancer Activity : In a specific study involving renal cancer cells (A498), derivatives of imidazolidine were found to induce apoptosis through caspase activation pathways. The study reported an IC50 value indicating effective concentration levels required for significant cytotoxicity .
  • Antimicrobial Study : A comparative analysis involving various imidazolidine derivatives revealed that this compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli.

Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerIC50 values < 10 µM
AntimicrobialMIC < 50 µg/mL
Anti-inflammatoryInhibition of cytokines

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Imidazolidine DerivativeAnticancerSignificant cytotoxicity observed
4-Methylphenyl SubstituentAntimicrobialEnhanced activity against Gram-positive bacteria
Presence of Amine GroupAnti-inflammatoryCorrelation with reduced inflammatory markers

Q & A

Q. How can the synthesis of 3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione be optimized for improved yield and purity?

  • Methodological Answer : Utilize a reflux-based approach with DMF as the solvent and K₂CO₃ (1.3 equivalents) as a base to drive the reaction. Post-reaction, hot filtration removes insoluble impurities, followed by solvent evaporation under reduced pressure. Crystallization from ethanol yields high-purity block-shaped crystals. Monitoring reaction time (e.g., 2 hours) and temperature (reflux conditions) is critical for reproducibility .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 100 K) provides precise crystallographic parameters (Table 1).
  • NMR spectroscopy (¹H/¹³C) identifies functional groups, such as the 4-methylphenylamino moiety.
  • FT-IR spectroscopy confirms carbonyl (C=O) and amine (N-H) stretches.

Q. Table 1. Crystallographic Parameters (Analogue Data)

ParameterValue
Crystal systemMonoclinic
Space groupP2₁
a, b, c (Å)8.5395, 8.9377, 23.444
β (°)91.066
V (ų)1789.0
Z4
Derived from structurally analogous compounds .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to map reaction pathways. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For example, simulate the steric effects of the 4-methylphenyl group on nucleophilic attack sites .

Q. What strategies resolve contradictions in reported crystallographic parameters across studies?

  • Methodological Answer :
  • Compare datasets for experimental variables (e.g., temperature: 100 K vs. ambient).
  • Validate symmetry operations (e.g., space group P2₁ symmetry codes: x+1, y, z) to assess packing inconsistencies .
  • Use R-factor analysis to evaluate data quality and refine hydrogen-bonding networks .

Q. How do substituent variations (e.g., methyl vs. hexyl groups) influence supramolecular interactions?

  • Methodological Answer : Analyze packing motifs via XRD:
  • Methyl groups : Enhance π-π stacking of diphenyl rings due to reduced steric hindrance.
  • Hexyl analogues : Introduce hydrophobic interactions, altering crystal symmetry (e.g., monoclinic vs. orthorhombic).
    Derived from structural analogues .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Standardize solvent purity (DMF dried over molecular sieves).
  • Monitor base equivalents (K₂CO₃) to prevent side reactions.
  • Control crystallization kinetics (e.g., slow ethanol evaporation) for uniform crystal growth .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reaction yields between batch syntheses?

  • Methodological Answer :
  • Perform statistical DOE (Design of Experiments) to identify critical variables (e.g., reflux time, solvent volume).
  • Use HPLC-MS to track intermediate stability and byproduct formation .

Q. What role does temperature play in stabilizing the imidazolidine-2,4-dione core during synthesis?

  • Methodological Answer : Low temperatures (e.g., 100 K in XRD studies) minimize thermal disorder, enhancing data accuracy. In synthesis, controlled heating (reflux) prevents ring-opening side reactions .

Methodological Best Practices

  • Reference Standards : Use analogous compounds (e.g., 3-Hexyl-5,5-diphenyl derivatives) for comparative crystallography .
  • Computational Validation : Cross-verify experimental data with molecular dynamics simulations to predict solubility and reactivity .

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